3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a pyrrolidine ring and an oxazolidinone structure, which are significant in various pharmaceutical contexts. It is classified under oxazolidinones, a class of synthetic antibiotics, and is recognized for its unique structural attributes that contribute to its biological activity.
Source: The compound can be referenced through various chemical databases such as PubChem and ChemSrc, which provide detailed information about its molecular structure and properties .
The synthesis of 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. While specific synthesis routes can vary, a general approach includes:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity but are not universally standardized and may vary based on laboratory protocols.
The molecular structure of 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can be represented using various structural formulas. The compound's molecular formula is , with a molecular weight of approximately 293.32 g/mol.
This notation helps in visualizing the connectivity between atoms within the molecule.
The reactivity of 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is influenced by its functional groups. Key reactions include:
These reactions are essential for modifying the compound for various applications in drug development.
The mechanism of action for compounds like 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves interaction with bacterial ribosomes, inhibiting protein synthesis.
The primary applications of 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one lie within pharmaceutical research and development. Its potential uses include:
The oxazolidinone class represents a landmark achievement in synthetic antibacterial agents, emerging as the first novel class against Gram-positive pathogens in over 35 years. Early prototypes DuP-105 and DuP-721 (DuPont, 1987) demonstrated the core structure's potential but faced toxicity issues that halted development [1] [6]. The critical breakthrough came with Pharmacia & Upjohn's systematic optimization, which yielded linezolid (approved 2000) – featuring a 5-(S)-acetamidomethyl group and 3-fluorophenyl-4-morpholinyl pharmacophore [1]. This scaffold established key structure-activity relationship (SAR) principles:
Table 1: Generational Development of Oxazolidinone Antibacterials
Generation | Representative Compound | Key Structural Features | Clinical Status | |
---|---|---|---|---|
First (1980s) | DuP-721 | Unoptimized A-ring, no C-5 acetamidine | Discontinued (toxicity) | |
Second (2000) | Linezolid | 3-Fluoro-4-morpholinophenyl, C-5 acetamidomethyl | FDA-approved | |
Third (2014-) | Tedizolid | Hydroxymethyl C-5 group, condensed pyrazole A-ring | FDA-approved | |
Hybrid (2020s) | Target Compound | Pyrrolidine linker, 3-fluoro-4-methoxybenzoyl | Preclinical | [1] [6] |
Second-generation agents like tedizolid optimized pharmacokinetics through C-5 hydroxymethyl substitution, enabling once-daily dosing. The compound 3-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one represents a strategic hybridization approach, integrating pyrrolidine-based spacers to enhance ribosomal binding diversity while maintaining the critical oxazolidinone pharmacophore [1] [8].
Fluorine incorporation has proven pivotal in oxazolidinone optimization due to three key effects:
Comparative studies demonstrate that 3-fluoro-4-alkoxyaryl substitutions consistently outperform non-fluorinated analogs. In linezolid, replacing fluorine with hydrogen reduces Staphylococcus aureus activity 16-fold (MIC 2 μg/mL → 32 μg/mL) [6]. The target compound's 3-fluoro-4-methoxybenzoyl group leverages this established advantage while introducing methoxy flexibility for enhanced binding pocket accommodation.
Table 2: Electronic Effects of A-ring Substituents on Oxazolidinone Activity
A-ring Substituent | Hammett Constant (σ) | MRSA MIC (μg/mL) | Relative Bioavailability | |
---|---|---|---|---|
4-Morpholinyl (Linezolid) | -0.16 | 1-2 | 100% (reference) | |
4-Methoxy (Target compound) | -0.27 | 0.5-1* | 120% (predicted) | |
Unsubstituted phenyl | 0 | >32 | 60% | |
3,5-Difluoro | 0.34 | 0.25 | 85% | [1] [6] [7] |
*Predicted based on structural analogs
The methoxy group's electron-donating capacity (-I effect) creates a complementary electronic profile to fluorine's electron-withdrawing nature, potentially enhancing π-stacking interactions with 23S rRNA nucleobases [9]. Molecular modeling suggests this combination may improve binding entropy by 1.8 kcal/mol compared to morpholine-containing analogs [10].
The integration of pyrrolidine linkers addresses two limitations of classical oxazolidinones: conformational rigidity and susceptibility to resistance mutations. The target compound's pyrrolidin-3-yl spacer enables:
This design strategy follows precedents like ranbezolid (RBx-7644), which incorporated a nitrofuran-piperazine moiety. Ranbezolid demonstrated broader spectrum coverage including anaerobes but was discontinued due to nitroreductase-mediated cytotoxicity [8]. The target compound avoids nitroaromatics while utilizing the less basic pyrrolidine nitrogen to minimize off-target interactions.
Synthetic routes to such hybrids exploit modern conjugation chemistry:
Key Synthesis Steps: 1. Chiral oxazolidinone core preparation from (R)-epichlorohydrin 2. N-alkylation with 3-aminopyrrolidine 3. Benzotriazole-mediated acylation with 3-fluoro-4-methoxybenzoic acid
Benzotriazole activation enables near-quantitative acylation yields under mild conditions (0°C, 3h), preserving stereochemical integrity at the pyrrolidine chiral center [9]. This contrasts earlier methods requiring chromatographic purification with 30-50% yield losses.
Table 3: Comparative Analysis of Oxazolidinone Hybrid Architectures
Hybrid Structure | Linker Chemistry | Potency (MRSA MIC μg/mL) | Resistance Frequency | Key Limitation | |
---|---|---|---|---|---|
Linezolid | Direct attachment | 1-2 | 10⁻⁷-10⁻⁸ | Myelosuppression | |
Ranbezolid | Piperazine-nitrofuran | 0.25-0.5 | 10⁻¹⁰ | Nitroso radical toxicity | |
Target Compound | Pyrrolidine-amide | 0.5-1* | <10⁻¹⁰ (predicted) | Metabolic stability (TBD) | [1] [8] [9] |
*Modeled data
The conformational flexibility introduced by the pyrrolidine spacer may counteract resistance mutations like G2576U in 23S rRNA by allowing compensatory binding adjustments. Molecular dynamics simulations indicate the hybrid maintains 78% ribosomal contact occupancy even with this mutation, versus 35% for linezolid [10]. This plasticity could extend clinical utility against evolving resistance.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1